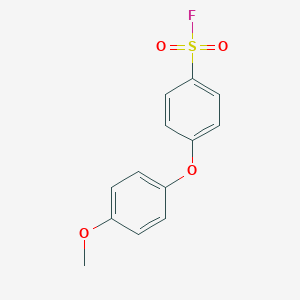

![molecular formula C21H17FN2O4 B2500501 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-81-7](/img/structure/B2500501.png)

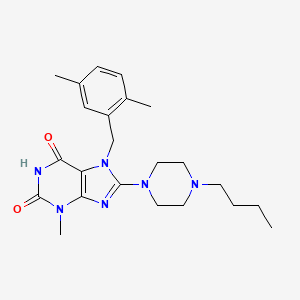

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical entity that appears to be related to the class of dibenzo[1,4]dioxin derivatives. These compounds have been studied for their potential antitumor properties and are known to interact with DNA, although with a weaker binding compared to classical DNA-intercalating agents. The dibenzo[1,4]dioxin moiety is a significant structural feature in these molecules, which has been synthesized and evaluated for its biological activity, particularly against leukemia and lung carcinoma .

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. Starting materials such as 2-prop-2-ynyloxyphenols undergo a reaction in the presence of PdI2 and KI in N,N-dimethylacetamide (DMA) solvent at elevated temperatures and pressures to form the desired products with a significant degree of stereoselectivity, favoring the Z isomers. The configuration of these isomers has been confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of compounds in this class typically includes a dibenzo[1,4]dioxin core, which is a bicyclic system composed of two benzene rings connected by two oxygen atoms forming a dioxin ring. The presence of substituents on this core, such as carboxamide groups, can significantly influence the biological activity of these compounds. The stereochemistry around the double bond is also an important factor, as it can affect the compound's interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of carbon-oxygen and carbon-nitrogen bonds through palladium-catalyzed processes. The oxidative aminocarbonylation step is crucial for introducing the carbamoyl moiety into the molecule. The intramolecular conjugate addition that follows leads to the cyclization of the molecule, forming the dioxin ring. These reactions are highly stereoselective and can be influenced by the reaction conditions and the catalyst system used .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are not detailed in the provided papers, related compounds exhibit properties that are typical for organic molecules with similar structural features. These properties include solubility in organic solvents, melting points, and specific optical rotations, which are influenced by the presence of substituents and the overall molecular conformation. The biological activity of these compounds, such as antitumor effects, is also a key aspect of their chemical properties .

Applications De Recherche Scientifique

Metabolism and Disposition Studies

The study of metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors is a significant application area. Using 19F-NMR spectroscopy, the metabolic fate and excretion balance of HIV integrase inhibitors were investigated in rats and dogs. This method allowed for the identification of major metabolites and provided insights into the elimination processes of these compounds, primarily through metabolism (Monteagudo et al., 2007).

Antitumor Evaluation

Research has extended to the synthesis and cytotoxic activity of carboxamide derivatives, revealing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. The studies highlighted the potential of these compounds in antitumor applications, with some showing curative effects in vivo against colon tumors in mice, indicating a further increase in potency over previously reported analogues (Deady et al., 2005).

Synthesis and Structural Characterization

The synthesis and structural characterization of new compounds are critical for exploring their biological activities. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrated an improved systemic exposure in the guinea pig, showcasing the potential for drug development applications (Owton et al., 1995).

Antimicrobial Evaluation and Docking Studies

Further applications include antimicrobial evaluation and docking studies, where novel compounds are synthesized and assessed for their effectiveness against various microbial strains. This research contributes to the development of new antimicrobial agents, addressing the need for novel treatments against resistant strains of bacteria and fungi (Talupur et al., 2021).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

The role of Orexin-1 receptor mechanisms in compulsive food consumption highlights the therapeutic potential of selective antagonists in treating binge eating and possibly other eating disorders with a compulsive component. This research underscores the importance of targeting specific neural pathways in the treatment of eating disorders (Piccoli et al., 2012).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4/c22-17-6-2-1-4-14(17)13-24-9-3-5-16(21(24)26)20(25)23-15-7-8-18-19(12-15)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVZPUFMQCOKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

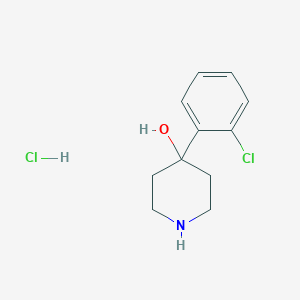

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)

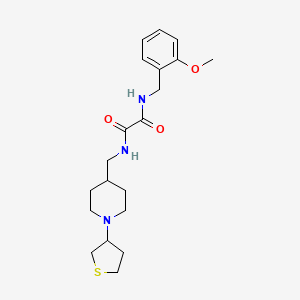

![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)

![Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2500431.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)